Bienvenue dans la boutique en ligne BenchChem!

GLX481304

NADPH Oxidase Cardiac Ischemia-Reperfusion Injury ROS Signaling

GLX481304 is a cell-permeable triazine-diamino compound that selectively inhibits NOX2 and NOX4 (IC50 ~1.25 µM) with negligible NOX1 activity and no inherent ROS-scavenging effects. Unlike broad-spectrum or non-specific antioxidants (e.g., VAS2870, apocynin), it provides clean, isoform-specific interrogation of NOX2/4-mediated pathology in Langendorff heart and cardiomyocyte hypoxia-reoxygenation models. Ideal for dissecting ROS-driven contractile dysfunction.

Molecular Formula C23H29N7O
Molecular Weight 419.5 g/mol
Cat. No. B3589307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLX481304
Molecular FormulaC23H29N7O
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C
InChIInChI=1S/C23H29N7O/c1-16-7-8-18(13-17(16)2)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)19-5-4-6-20(14-19)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28)
InChIKeySTKSULQULJWEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLX481304: A Dual NOX2/4 Inhibitor with Defined Isoform Selectivity for Cardiac Ischemia-Reperfusion Research


GLX481304 is a cell-permeable, noncytotoxic triazine-diamino compound that acts as a potent, dual inhibitor of NADPH oxidase isoforms NOX2 and NOX4, with an IC₅₀ of approximately 1.25 µM for both isoforms . It exhibits negligible inhibitory activity against NOX1 and does not function as a general antioxidant or ROS scavenger [1]. The compound was identified through chemical library screening and has been characterized primarily in isolated mouse cardiomyocytes and Langendorff-perfused whole heart models of ischemia-reperfusion injury, where it suppresses hypoxia-induced ROS production and improves contractile recovery [2].

Why GLX481304 Cannot Be Substituted by Other NOX Inhibitors: Isoform Selectivity and Lack of Off-Target Antioxidant Effects


The NADPH oxidase (NOX) enzyme family comprises seven isoforms (NOX1-5, DUOX1-2) with distinct tissue distributions and pathophysiological roles [1]. Simple substitution of a dual NOX2/4 inhibitor with a NOX1/4 inhibitor (e.g., Setanaxib/GKT137831), a NOX2-selective inhibitor (e.g., GSK2795039), or a NOX4-selective inhibitor (e.g., GLX351322) fundamentally alters the pharmacological profile . In the cardiac ischemia-reperfusion setting, NOX2 and NOX4 are co-expressed in cardiomyocytes and contribute to injury, whereas NOX1 plays a limited role [2]. Furthermore, many early NOX inhibitors (e.g., VAS2870, apocynin) exhibit confounding antioxidant or ROS-scavenging activities that obscure interpretation of NOX-specific effects [3]. GLX481304 is distinguished by its specific dual NOX2/4 inhibition, lack of NOX1 activity, and absence of direct antioxidant effects, making it a critical tool for dissecting NOX2/4-mediated pathology without the confounding variables inherent to alternative inhibitors [4].

GLX481304: Quantified Differentiation vs. Closest NOX Inhibitor Comparators


GLX481304 Dual NOX2/4 Inhibition vs. Setanaxib (GKT137831) NOX1/4 Inhibition: Divergent Isoform Selectivity Profiles

GLX481304 targets NOX2 and NOX4 with equal potency (IC₅₀ ≈ 1.25 µM) while sparing NOX1 [1]. In contrast, the clinically advanced dual inhibitor Setanaxib (GKT137831) potently inhibits NOX1 and NOX4 (Ki = 140 nM and 110 nM, respectively) but exhibits weak NOX2 inhibition (Ki = 1,750 nM) . This isoform selectivity difference is critical for cardiac research, as NOX1 inhibition may introduce off-target effects irrelevant to cardiomyocyte NOX2/4 pathology [2].

NADPH Oxidase Cardiac Ischemia-Reperfusion Injury ROS Signaling

GLX481304 Lacks Direct Antioxidant Activity, Unlike VAS2870 and GKT136901

GLX481304 was tested in a DPPH assay and showed no endogenous redox activity, confirming it does not function as a direct antioxidant or ROS scavenger [1]. In contrast, VAS2870 (a widely used NOX2 inhibitor) and GKT136901 (a clinical-stage NOX1/4 inhibitor) exhibit non-specific antioxidant activity that can confound experimental interpretation [2]. This distinction is critical for attributing observed effects specifically to NOX2/4 inhibition rather than off-target ROS scavenging.

NADPH Oxidase ROS Scavenging Assay Interference

GLX481304 Improves Functional Recovery in Ex Vivo Whole Heart Model, a Functional Endpoint Lacking for Most NOX Inhibitors

In Langendorff-perfused mouse hearts subjected to global ischemia-reperfusion, GLX481304 treatment significantly improved the recovery of left ventricular developed pressure (LVDP) compared to vehicle-treated controls [1]. This functional improvement was accompanied by reduced ROS production in isolated cardiomyocytes and enhanced cardiomyocyte shortening responses post-hypoxia [2]. Comparable ex vivo functional contractility data are not available for most alternative NOX inhibitors (e.g., GSK2795039, Setanaxib) in the same cardiac model system .

Cardiac Contractility Langendorff Heart Ischemia-Reperfusion

GLX481304 Negligible NOX1 Inhibition Contrasts with Broad-Spectrum NOX Inhibitors

GLX481304 shows negligible inhibitory activity against NOX1 in CHO cell-based assays, whereas NOX2 and NOX4 are inhibited with IC₅₀ values of 1.25 µM [1]. In contrast, compounds like ML171 are potent NOX1 inhibitors (IC₅₀ = 0.1–0.25 µM) with limited NOX2/4 activity, and VAS2870 inhibits both NOX2 (IC₅₀ = 0.7 µM) and NOX5 but shows poor NOX4 inhibition [2]. The selective sparing of NOX1 by GLX481304 is advantageous in cardiac research, where NOX1 expression is low and its inhibition may produce off-target effects in vascular or colonic tissues [3].

Isoform Selectivity NOX1 Off-Target Effects

GLX481304 Non-Cytotoxic Profile Verified at Functional Concentrations

GLX481304 is reported as non-cytotoxic in cellular assays at concentrations up to 10 µM, which exceeds the functional IC₅₀ of 1.25 µM . This is consistent with its lack of general antioxidant effects and absence of redox cycling activity. In contrast, some NOX inhibitors such as diphenyleneiodonium (DPI) are known to exhibit cytotoxicity at similar concentrations, and VAS2870 has been noted for potential off-target effects at higher doses [1]. The favorable cytotoxicity profile of GLX481304 supports its use in longer-term cellular assays and ex vivo tissue experiments.

Cytotoxicity Cardiomyocyte Safety Profile

GLX481304: Priority Application Scenarios Based on Verified Differentiation


Cardiac Ischemia-Reperfusion Injury Studies Requiring Selective NOX2/4 Inhibition

Use GLX481304 in Langendorff-perfused heart models or isolated cardiomyocyte hypoxia-reoxygenation assays to specifically interrogate NOX2/4-mediated ROS production and contractile dysfunction. Its demonstrated functional improvement in LVDP recovery and cardiomyocyte shortening provides a validated phenotypic endpoint [1].

Mechanistic Dissection of NOX2 vs. NOX4 Contributions in Oxidative Stress Signaling

Employ GLX481304 as a dual NOX2/4 inhibitor in comparative studies with isoform-selective tools (e.g., GSK2795039 for NOX2-only, GLX351322 for NOX4-only) to parse the relative contributions of each isoform in disease models. The lack of NOX1 activity and antioxidant effects ensures that observed phenotypes are attributable to NOX2/4 blockade [2].

Ex Vivo and In Vitro ROS Production Assays Free from Scavenging Artifacts

Utilize GLX481304 in Amplex Red-based or DCFDA-based ROS detection assays where direct antioxidant activity of comparator compounds (e.g., VAS2870, apocynin) would confound results. GLX481304's verified lack of DPPH radical scavenging activity [3] ensures that any reduction in ROS signal reflects genuine NOX2/4 enzymatic inhibition.

Cardiomyocyte Contractility and Ca²⁺ Handling Studies Post-Hypoxia

Apply GLX481304 in studies examining excitation-contraction coupling and Ca²⁺ transient recovery following hypoxia-reoxygenation. The compound improves cell shortening without altering Ca²⁺ transient amplitude, suggesting a myofilament Ca²⁺ sensitization mechanism independent of Ca²⁺ handling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLX481304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.